Tyrosinase (146-156) Elicits IFN-γ Response in 100% of HLA-A1+ Patients with Clinical Response, While No Response is Observed in Progressors or Healthy Controls
In a head-to-head ex vivo analysis, Tyrosinase (146-156) induced a detectable T-cell response in 100% (4/4) of HLA-A1-positive melanoma patients who had achieved a clinical response to IL-2-based therapy. In stark contrast, 0% (0/6) of HLA-A1-positive patients with progressive disease and 0% (0/8) of healthy HLA-A1-positive subjects showed any response [1]. This demonstrates a clear and quantifiable link between the presence of a T-cell response to this specific peptide and a favorable clinical outcome, a relationship not established for other tyrosinase peptides in this cohort.
| Evidence Dimension | Frequency of T-cell response (IFN-γ secretion by ELISPOT) |
|---|---|
| Target Compound Data | 100% (4/4 patients responded) |
| Comparator Or Baseline | 0% (0/6) in HLA-A1+ patients with progressive disease; 0% (0/8) in healthy HLA-A1+ subjects |
| Quantified Difference | Absolute difference of 100% response rate versus 0% in comparator groups |
| Conditions | Ex vivo IFN-γ ELISPOT assay using unstimulated PBMCs from HLA-A1-positive individuals |
Why This Matters
This evidence defines Tyrosinase (146-156) not just as a binding epitope, but as a clinically relevant one, making it a superior choice for monitoring therapy-induced immunity or screening patient samples in HLA-A1+ cohorts.
- [1] Scheibenbogen, C., et al. Identification of known and novel immunogenic T-cell epitopes from tumor antigens recognized by peripheral blood T cells from patients responding to IL-2-based treatment. International Journal of Cancer, 2002, 98(3), 409-414. View Source
